molecular formula C22H16ClNO3S B2932686 (4-chlorophenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114653-48-3

(4-chlorophenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2932686
CAS No.: 1114653-48-3
M. Wt: 409.88
InChI Key: QJFNFGHAIUOSGY-UHFFFAOYSA-N
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Description

The compound "(4-chlorophenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone" is a benzothiazine derivative featuring a 1,1-dioxido benzothiazin core substituted with a 3-methylphenyl group at position 4 and a 4-chlorophenyl methanone moiety at position 2.

Properties

IUPAC Name

(4-chlorophenyl)-[4-(3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO3S/c1-15-5-4-6-18(13-15)24-14-21(22(25)16-9-11-17(23)12-10-16)28(26,27)20-8-3-2-7-19(20)24/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFNFGHAIUOSGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-chlorophenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound possesses a benzothiazin core with a dioxido functional group and a chlorophenyl moiety. Its molecular formula is C22H18ClNO3SC_{22}H_{18}ClNO_3S, and it has a molecular weight of approximately 427.9 g/mol. The presence of the carbonyl group in the methanone structure suggests potential reactivity that could lead to various biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For instance, thiazole-containing compounds have shown moderate to good activity against various bacterial strains, suggesting that this compound may also possess similar properties due to its structural analogies .

Compound Activity Reference
Thiazolidine derivativesModerate to good antimicrobial
Benzothiazine derivativesAntibacterial effects

Antitumor Activity

The benzothiazine framework has been associated with antitumor activity. Studies have demonstrated that related compounds can inhibit cancer cell proliferation effectively. For example, certain thiazole derivatives have shown IC50 values less than 2 µg/mL against various cancer cell lines, indicating potent cytotoxic effects . The structural features of This compound may contribute similarly to its potential antitumor efficacy.

Cell Line IC50 (µg/mL) Reference
HT29< 2
A-431< 2

The biological activity of this compound is hypothesized to arise from several mechanisms:

  • Inhibition of Enzymatic Activity: The dioxido group may interact with enzymes involved in metabolic pathways, potentially leading to inhibition of cancer cell growth.
  • Reactive Oxygen Species (ROS) Modulation: Similar compounds have been noted for their ability to reduce ROS levels in cellular environments, suggesting a protective effect against oxidative stress .

Case Studies

A notable study investigated the interaction of benzothiazine derivatives with various biological targets using molecular docking simulations. Results indicated that these compounds could bind effectively to specific proteins involved in tumorigenesis and microbial resistance, thus supporting their therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzothiazine Family

Compound A : (4-Chlorophenyl)[4-(3,4-Dimethylphenyl)-1,1-Dioxido-4H-1,4-Benzothiazin-2-yl]Methanone (CAS 1114653-54-1)
  • Molecular Formula: C₂₃H₁₈ClNO₃S
  • Molecular Weight : 423.9 g/mol
  • Substituents : 3,4-Dimethylphenyl at position 4 of the benzothiazin core.
  • Key Differences: The additional methyl group at the para position of the aryl substituent increases steric bulk compared to the target compound’s 3-methylphenyl group.
Compound B : 4-(3-Chloro-4-Methylphenyl)-6-Fluoro-1,1-Dioxido-4H-1,4-Benzothiazin-2-ylMethanone (CAS 1114658-34-2)
  • Molecular Formula: C₂₄H₁₉ClFNO₄S
  • Molecular Weight : 471.9 g/mol
  • Substituents: 3-Chloro-4-methylphenyl and 6-fluoro on the benzothiazin core; 4-ethoxyphenyl methanone.
  • Key Differences : The ethoxy group enhances electron-donating capacity, while the fluorine atom at position 6 may influence electronic distribution and metabolic stability. The chloro-methyl combination introduces both steric and electronic effects distinct from the target compound’s simpler 3-methylphenyl group .
Compound C : 4-(4-Butylphenyl)-1,1-Dioxido-4H-1,4-Benzothiazin-2-ylMethanone (CAS 1114886-12-2)
  • Molecular Formula: C₂₅H₂₃NO₃S
  • Molecular Weight : 417.5 g/mol
  • Substituents: 4-Butylphenyl on the benzothiazin core; unsubstituted phenyl methanone.
  • The absence of a chlorine atom on the methanone phenyl ring reduces electronegativity, which may impact binding interactions .

Comparison with Benzothiazole Derivatives

Compound D : {2-[(1,3-Benzothiazol-2-yl)Methoxy]-5-Chlorophenyl}(4-Chlorophenyl)Methanone
  • Molecular Formula: C₂₁H₁₃Cl₂NO₂S
  • Molecular Weight : 414.29 g/mol
  • Structural Features: Benzothiazole ring linked via a methoxy group to a dichlorophenyl methanone.
  • Key Differences: The benzothiazole core lacks the sulfone group present in benzothiazines, reducing polarity. Crystallographic data (monoclinic P2₁/n) reveals a dihedral angle of 70.65° between the benzothiazole and 5-chlorophenyl rings, contrasting with the planar benzothiazin sulfone structure. This geometry may influence intermolecular interactions, such as C–H···N hydrogen bonds observed in Compound D .

Tabulated Comparison of Key Properties

Property Target Compound Compound A Compound B Compound D
Core Structure 1,1-Dioxido-1,4-benzothiazin 1,1-Dioxido-1,4-benzothiazin 1,1-Dioxido-1,4-benzothiazin Benzothiazole
Substituents (Position) 4-(3-methylphenyl); 2-(4-ClPh) 4-(3,4-dimethylphenyl) 4-(3-Cl-4-MePh); 6-F; 4-EtOPh 2-(benzothiazolylmethoxy)-5-ClPh
Molecular Weight (g/mol) ~424 (estimated) 423.9 471.9 414.29
Key Functional Groups Sulfone, Chlorophenyl, Methyl Sulfone, Dimethylphenyl Sulfone, Ethoxy, Fluoro Benzothiazole, Methoxy
Potential Bioactivity Antimicrobial (inferred) Not reported Not reported Antibacterial, Antifungal

Research Findings and Implications

  • Steric Influences : Bulky substituents (e.g., 3,4-dimethylphenyl in Compound A) may hinder binding to compact active sites, whereas smaller groups (e.g., 3-methylphenyl in the target compound) balance lipophilicity and steric accessibility.
  • Crystallographic Insights : Hydrogen-bonding networks in benzothiazoles (e.g., Compound D’s C–H···N interactions) suggest solid-state stability, whereas sulfone-containing benzothiazines may exhibit distinct packing modes due to increased polarity .

Q & A

Q. How to design bioactivity assays targeting antitumor or antimicrobial pathways?

  • Answer :
  • In vitro assays : Use MTT for cytotoxicity (IC₅₀) and broth microdilution for MIC (minimum inhibitory concentration).
  • Mechanistic studies : Employ molecular docking (e.g., PD-L1 or CYP450 targets) and ROS detection assays .

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